molecular formula C11H10N2OS B506198 N-allyl-1,3-benzothiazole-2-carboxamide

N-allyl-1,3-benzothiazole-2-carboxamide

Cat. No.: B506198
M. Wt: 218.28g/mol
InChI Key: MWGOHJSNHVPEKK-UHFFFAOYSA-N
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Description

However, based on structural analogs in the literature, this compound belongs to the benzothiazole carboxamide class, which is characterized by a benzothiazole core (a bicyclic structure with benzene fused to a thiazole ring) linked to a carboxamide group. The allyl substituent (-CH₂CH=CH₂) at the nitrogen position may enhance reactivity and bioactivity, as seen in related compounds with allyl-functionalized heterocycles .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28g/mol

IUPAC Name

N-prop-2-enyl-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C11H10N2OS/c1-2-7-12-10(14)11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14)

InChI Key

MWGOHJSNHVPEKK-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

C=CCNC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily focuses on camphor-derived imines (e.g., N-allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine) and thiadiazole amines. While these are distinct from N-allyl-1,3-benzothiazole-2-carboxamide, a comparative analysis based on structural and functional features is outlined below:

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Biological Activity (IC₅₀) Key References
This compound Benzothiazole carboxamide Allyl, carboxamide Not reported in evidence
N-allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine (4) Camphor imine Allyl, bicyclic framework 100 µM (Leishmaniasis)
(E)-1,7,7-trimethyl-N-(prop-2-yn-1-yl)bicyclo[2.2.1]heptan-2-imine (5) Camphor imine Propargyl, bicyclic framework 94.95 µM (Leishmaniasis)
N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine Thiadiazole amine Allyl, phenyl Structural analysis only

Key Observations:

Core Structure Differences: Camphor imines (e.g., compounds 4 and 5) feature a rigid bicyclic framework derived from camphor, enhancing thermal stability and lipophilicity. These properties are critical for their antileishmanial activity . Thiadiazole amines (e.g., N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine) exhibit a sulfur- and nitrogen-rich heterocycle, favoring hydrogen bonding and metal coordination .

Functional Group Impact :

  • The allyl group in all compounds enhances reactivity for further derivatization (e.g., Click chemistry) and may improve membrane permeability in biological systems .
  • Carboxamide vs. Imine : Carboxamides are more hydrolytically stable than imines, making them preferable for oral drug formulations. Imines, however, can act as prodrugs or intermediates for bioactive amines .

Thiadiazole amines lack reported bioactivity in the evidence but are structurally analogous to known antimicrobial agents . this compound’s activity remains uncharacterized in the provided evidence, though benzothiazole derivatives are often studied for anticancer and anti-inflammatory effects.

Synthetic Accessibility :

  • Camphor imines were synthesized via solvent-free, multigram-scale reactions with >90% yields, highlighting industrial scalability .
  • Benzothiazole carboxamides typically require multi-step syntheses involving cyclization and amidation, which may limit scalability without optimization.

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